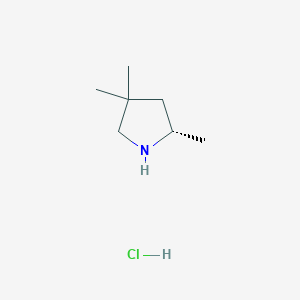

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride

Description

Chemical Classification and Nomenclature

(2S)-2,4,4-Trimethylpyrrolidine hydrochloride is a stereochemically defined secondary amine belonging to the pyrrolidine class of heterocyclic compounds. Its IUPAC name reflects its structural features: a five-membered pyrrolidine ring with methyl substituents at positions 2, 4, and 4, and a hydrochloride salt form. The compound’s molecular formula is C₇H₁₆ClN , with a molecular weight of 149.66 g/mol for the hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| CAS Number (hydrochloride) | 700378-26-3 | |

| CAS Number (S-enantiomer) | 1897428-40-8 | |

| Molecular Formula (base) | C₇H₁₅N | |

| Stereochemistry | (2S) configuration |

The compound is structurally distinct from isomers such as 2,2,4-trimethylpyrrolidine, which features methyl groups at positions 2, 2, and 4. Its chiral center at C2 confers stereochemical specificity critical for applications in asymmetric synthesis.

Historical Development and Discovery

The synthesis of 2,4,4-trimethylpyrrolidine derivatives emerged alongside advances in enantioselective catalysis during the early 21st century. Initial methods focused on racemic mixtures, but breakthroughs in lanthanide- and transition-metal-catalyzed hydroamination/cyclization enabled enantiocontrol. Key milestones include:

- 2006 : Hultzsch’s use of chiral lithium catalysts for pyrrolidine synthesis.

- 2008 : Bergman’s zirconium-based catalysts achieving 56–93% enantiomeric excess (ee) in cyclization reactions.

- 2010s : Development of copper-bis(oxazoline) complexes for carboamination, enabling access to (2S)-configured products.

The hydrochloride salt form gained prominence due to its stability in synthetic intermediates, particularly in pharmaceutical contexts.

Stereochemical Significance of (2S) Configuration

The (2S) configuration profoundly influences the compound’s reactivity and biological interactions:

- Catalytic Applications : Chiral pyrrolidines serve as ligands in asymmetric catalysis. For example, (2S)-configured derivatives enhance enantioselectivity in aldol and Michael addition reactions.

- Synthetic Methodologies :

- Biomimetic Relevance : The (2S) configuration mirrors natural proline derivatives, facilitating studies of peptide secondary structures.

Table 1 : Enantioselective Synthesis Methods

| Method | Catalyst System | ee (%) | Reference |

|---|---|---|---|

| Hydroamination | Yttrium-binaphtholate | 95 | |

| Carboamination | Copper-bis(oxazoline) | 91 | |

| Organolithium Cyclization | Bis(oxazoline) ligands | 88 |

Position in Pyrrolidine Chemistry Research

(2S)-2,4,4-Trimethylpyrrolidine hydrochloride occupies a niche in pyrrolidine research due to:

- Stereoelectronic Studies : Its rigid, substituted ring system aids investigations into steric effects on nitrogen lone-pair orientation.

- Pharmaceutical Intermediates : As a precursor to bioactive molecules, it enables synthesis of racetams and β-lactam antibiotics.

- Comparative Analysis : Contrasts with simpler pyrrolidines (e.g., proline) in solubility and reactivity, highlighting substituent effects.

Research Applications :

Properties

IUPAC Name |

(2S)-2,4,4-trimethylpyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6-4-7(2,3)5-8-6;/h6,8H,4-5H2,1-3H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCCAZVJDWGUNO-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(CN1)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2,4,4-trimethylpyrrolidine with hydrochloric acid. The reaction is typically carried out in an aqueous or alcoholic medium at room temperature. The resulting product is then purified by recrystallization.

Another synthetic route involves the reduction of 2,4,4-trimethylpyrrolidine N-oxide using a reducing agent such as lithium aluminum hydride. The reaction is conducted in an inert atmosphere, and the product is isolated by filtration and subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride; carried out in an inert atmosphere, often in tetrahydrofuran or ether.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are usually performed in polar solvents under mild conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted pyrrolidines with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

The primary application of (2S)-2,4,4-trimethylpyrrolidine;hydrochloride lies in its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly valuable in the development of drugs that target neurological and psychological conditions.

Synthesis of Active Pharmaceutical Ingredients (APIs)

- Neurotransmitter Modulators : The compound is utilized in synthesizing neurotransmitter modulators that can affect serotonin and dopamine pathways, making it essential for developing antidepressants and anxiolytics.

- Antipsychotics : Its structural properties allow it to be a precursor in the synthesis of antipsychotic medications, which are crucial for treating schizophrenia and bipolar disorder.

Chemical Research Applications

In chemical research, this compound serves as a building block for various chemical reactions and studies.

Catalysis

- Chiral Catalysts : This compound can act as a chiral catalyst in asymmetric synthesis, which is critical for producing enantiomerically pure compounds in organic chemistry. The ability to influence stereochemistry makes it valuable in synthesizing complex organic molecules.

Reaction Mechanisms

- Mechanistic Studies : Researchers utilize this compound to study reaction mechanisms involving nucleophilic substitutions and ring-opening reactions due to its unique structural features.

Case Study 1: Development of Antidepressants

A study highlighted the use of this compound in synthesizing a novel class of antidepressants that selectively inhibit serotonin reuptake. The compound's ability to enhance serotonin levels demonstrated promising results in preclinical trials.

Case Study 2: Chiral Catalysis

Research conducted on the use of this compound as a chiral catalyst revealed its effectiveness in facilitating asymmetric reactions with high enantioselectivity. This application underscores its potential in producing pharmaceuticals with specific stereochemistry.

Mechanism of Action

The mechanism of action of (2S)-2,4,4-Trimethylpyrrolidine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidine Derivatives

Structural Isomerism: Substituent Position and Chirality

Compound A : (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride

- Substituents : Methyl groups at positions 2, 2, and 4.

- Stereochemistry : S-configuration at position 4.

- Applications : Research reagent in asymmetric synthesis.

- Molecular Weight : 149.66 g/mol (C₇H₁₅N·HCl) .

Compound B : (2S,4R)-Methyl 4-Methylpyrrolidine-2-Carboxylate Hydrochloride

- Substituents : Methyl group at position 4, carboxylate ester at position 2.

- Stereochemistry : S-configuration at position 2, R at position 4.

- Applications : Intermediate in peptidomimetic drug synthesis.

- Molecular Weight: 181.66 g/mol (C₇H₁₆ClNO₂) .

Key Differences :

Functional Group Variations

Compound C : (2S-4R)-4-Methoxy-2-(Methoxymethyl)pyrrolidine Hydrochloride

- Substituents : Methoxy groups at positions 4 and 2.

- Applications : Building block for glycosidase inhibitors.

- Molecular Weight: 181.66 g/mol (C₇H₁₆ClNO₂) .

Compound D : (2S,4R)-4-(Naphthalen-1-ylmethyl)pyrrolidine-2-Carboxylic Acid Hydrochloride

- Substituents : Naphthalenylmethyl at position 4, carboxylic acid at position 2.

- Molecular Weight: 291.77 g/mol (C₁₆H₁₈ClNO₂) .

Key Differences :

Stereochemical and Pharmacological Impact

Compound E : 2,3,3-Trimethylpyrrolidine

Key Differences :

- The absence of stereochemical specificity in Compound E limits its utility in enantioselective synthesis, unlike the (2S)-configured target compound.

- Compound E’s 2,3,3 substitution creates a different conformational profile, reducing compatibility with biological targets requiring precise stereochemistry .

Biological Activity

(2S)-2,4,4-Trimethylpyrrolidine;hydrochloride is a chiral compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, applications, and relevant research findings.

Molecular Formula: C7H15N·HCl

Molecular Weight: 161.66 g/mol

CAS Number: 1897428-40-8

The synthesis of this compound can be achieved through various methods. One common approach involves reacting 2,4,4-trimethylpyrrolidine with hydrochloric acid in an aqueous or alcoholic medium at room temperature, followed by recrystallization for purification. Another method includes the reduction of 2,4,4-trimethylpyrrolidine N-oxide using lithium aluminum hydride in an inert atmosphere.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It acts as a ligand that can modulate the activity of specific proteins by binding to their active sites. The exact pathways depend on the context of its application, which may include:

- Enzyme Inhibition/Activation: The compound may inhibit or activate enzymes involved in critical biochemical pathways.

- Receptor Modulation: It can bind to receptors influencing physiological responses.

1. Pharmaceutical Research

This compound has been investigated as a potential pharmaceutical intermediate for drug synthesis. Its unique structure allows it to serve as a building block in the development of new therapeutic agents .

2. Cystic Fibrosis Treatment

Research has highlighted its potential role in treating cystic fibrosis by modulating chloride transport mechanisms within epithelial cells. This is achieved through the coordinated activity of epithelial sodium channels (ENaC) and cystic fibrosis transmembrane conductance regulator (CFTR) proteins .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. Results indicated that modifications in the pyrrolidine structure could enhance antibacterial efficacy against specific pathogens. The compound exhibited moderate activity against Gram-positive bacteria .

Study 2: Neuroprotective Effects

In neuropharmacological studies, this compound demonstrated protective effects against neuronal damage induced by oxidative stress. It was shown to inhibit acetylcholinesterase (AChE) activity, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Comparative Analysis

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Neuroprotective | Enzyme inhibition, receptor modulation |

| 2,4,4-Trimethylpyrrolidine | Basic structural analog | Limited biological activity |

| 2,4,4-Trimethylpyrrolidine N-oxide | Oxidized form with different properties | Varies based on oxidation state |

Q & A

Q. What are the key synthetic routes for preparing (2S)-2,4,4-Trimethylpyrrolidine Hydrochloride, and how does stereochemistry influence the process?

The synthesis typically involves cyclization of precursors (e.g., γ-keto esters or amines) followed by stereochemical control and hydrochloride salt formation. A critical step is resolving enantiomers using chiral HPLC or diastereomeric salt crystallization to ensure the desired (2S) configuration . For example, cyclization under acidic conditions (HCl, reflux) stabilizes intermediates via protonation, while basic conditions (NaOH) risk racemization .

Table 1: Common Reaction Conditions for Pyrrolidine Derivatives

Q. How is the stereochemical purity of (2S)-2,4,4-Trimethylpyrrolidine Hydrochloride validated experimentally?

Methodological validation includes:

- Chiral Chromatography : HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) to confirm enantiomeric excess (>99%) .

- Optical Rotation : Comparison with literature values for specific rotation ([α]D) .

- X-ray Crystallography : Resolves absolute configuration in crystalline form .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm methyl group positions and pyrrolidine ring structure (e.g., δ 1.2–1.4 ppm for methyl protons) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 164.13 g/mol) .

- IR Spectroscopy : Identifies N–H stretches (2500–3000 cm⁻¹) and C–Cl bonds (600–800 cm⁻¹) in the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproducts during the synthesis of (2S)-2,4,4-Trimethylpyrrolidine Hydrochloride?

Byproduct formation (e.g., diastereomers or over-alkylated products) is minimized by:

- Temperature Control : Low-temperature reduction (0°C with LiAlH₄) prevents over-reduction of the pyrrolidine ring .

- Catalyst Screening : Use of enantioselective catalysts (e.g., BINAP-metal complexes) to enhance stereochemical fidelity .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate stability .

Q. What strategies resolve contradictions in reported biological activities of pyrrolidine derivatives like (2S)-2,4,4-Trimethylpyrrolidine Hydrochloride?

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) are addressed by:

- Structure-Activity Relationship (SAR) Studies : Systematic substitution of methyl/fluoro groups to isolate pharmacophores .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with target enzymes/receptors .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes and explains steric/electronic effects of the 2,4,4-trimethyl groups .

Q. How does the hydrochloride salt form influence the compound’s stability and solubility in pharmacological assays?

The hydrochloride salt enhances:

Q. What are the mechanistic implications of the 2,4,4-trimethyl substitution on biological activity?

The substituents impact:

- Steric Hindrance : Reduces off-target binding in enzyme assays (e.g., cytochrome P450 isoforms) .

- Lipophilicity : LogP ~1.5 (calculated) enhances blood-brain barrier penetration in neuropharmacology studies .

- Conformational Rigidity : Restricts pyrrolidine ring puckering, favoring specific receptor conformations (e.g., σ-1 receptor antagonism) .

Q. How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Scale-up challenges include:

- Purification : Continuous flow chromatography improves yield (>80%) and reduces solvent waste .

- Process Safety : Mitigate exothermic risks during HCl salt formation using controlled addition in jacketed reactors .

- Quality Control : PAT (Process Analytical Technology) tools ensure batch consistency in stereochemical purity .

Data Contradiction Analysis Example

Issue : Conflicting reports on cytotoxicity (IC50 = 10 μM vs. 50 μM in similar cell lines).

Resolution :

- Assay Variability : Standardize cell passage number and culture conditions (e.g., FBS concentration) .

- Metabolic Stability : Test compound stability in cell media (LC-MS monitoring) to account for degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.